Methyl 4-methoxybutanoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-methoxybutanoate involves the conversion of gamma-valerolactone, derived from lignocellulosic biomass, using a catalyst such as a hydrogen-exchanged ultra-stable Y zeolite (HUSY) and insoluble carbonates like CaCO3. This process competes with the generation of pentenoate esters, demonstrating the complexity and efficiency of the catalytic system in directing the reaction towards the desired product (Li et al., 2015).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of compounds related to methyl 4-methoxybutanoate have been studied using density functional theory (DFT) with B3LYP hybrid functional. Such analyses provide insights into the bond angles, distances, and NMR characteristics, which are crucial for understanding the chemical behavior and reactivity of these molecules (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Methyl 4-methoxybutanoate undergoes various chemical reactions, including esterification, methylation, and catalytic transformations. These reactions are influenced by factors such as catalysts, reaction conditions, and the presence of functional groups, which determine the yield and selectivity towards the desired products. The compound's reactivity is highlighted by its participation in synthetic pathways towards complex molecules, showcasing its versatility in organic synthesis (Andrushko et al., 2008).
Scientific Research Applications
“Methyl 4-methoxybutanoate” is a chemical compound with the molecular formula C6H12O3 . While specific applications of this compound in scientific research are not readily available in the sources I have access to, I can provide some general applications of similar compounds.
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Asymmetric Synthesis : Some esters, like Methyl 4-oxobutanoate, are used in asymmetric synthesis, such as the synthesis of 1-hydroxymethylpyrrolizidine alkaloids .
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Efficient Synthetic Methodologies : Esters can also be involved in efficient synthetic methodologies, such as the Cu (I)-catalyzed enantioselective addition of nitromethane .
Safety And Hazards
The safety data sheet (SDS) for “Methyl 4-methoxybutanoate” indicates that it is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). The safety statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment . The SDS also provides the precautionary statements P210-P403+P235 .
properties
IUPAC Name |
methyl 4-methoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDGWXQBVWAMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337383 | |
Record name | Methyl 4-methoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxybutanoate | |
CAS RN |
29006-01-7 | |
Record name | Butanoic acid, 4-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29006-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4-methoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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